molecular formula C4H5IO B2996045 4-Iodo-2,3-dihydrofuran CAS No. 1232199-27-7

4-Iodo-2,3-dihydrofuran

Cat. No.: B2996045
CAS No.: 1232199-27-7
M. Wt: 195.987
InChI Key: UCOVXTQSBPKXKW-UHFFFAOYSA-N
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Description

4-Iodo-2,3-dihydrofuran: is an organic compound with the molecular formula C4H5IO It is a derivative of dihydrofuran, where an iodine atom is substituted at the fourth position of the furan ring

Scientific Research Applications

4-Iodo-2,3-dihydrofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statement is H302 . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

Mechanism of Action

Target of Action

4-Iodo-2,3-dihydrofuran is a chemical compound that is often used in organic synthesis It’s known to be used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In Suzuki–Miyaura coupling reactions, this compound may act as an electrophile . The reaction involves the oxidative addition of the electrophilic organic group to a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound contributes to the formation of new carbon–carbon bonds, which can significantly impact the structure and function of synthesized molecules .

Pharmacokinetics

As a chemical used primarily in organic synthesis, its bioavailability would likely depend on the specific context of its use, including factors such as the presence of other compounds and the conditions of the reaction .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In Suzuki–Miyaura coupling reactions, it contributes to the formation of new carbon–carbon bonds, potentially leading to the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions of the reaction, such as temperature and pH, can impact the compound’s reactivity . Additionally, the presence of other compounds, such as catalysts or reagents, can also affect the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-2,3-dihydrofuran can be achieved through several methods. One common approach involves the iodination of 2,3-dihydrofuran. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the fourth position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2,3-dihydrofuran undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding furan derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of 2,3-dihydrofuran.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of 4-substituted dihydrofuran derivatives.

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of 2,3-dihydrofuran.

Comparison with Similar Compounds

    2,3-Dihydrofuran: Lacks the iodine substitution, making it less reactive in certain chemical reactions.

    4-Bromo-2,3-dihydrofuran: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    4-Chloro-2,3-dihydrofuran: Another halogenated derivative with distinct chemical properties compared to the iodine-substituted compound.

Uniqueness: 4-Iodo-2,3-dihydrofuran is unique due to the presence of the iodine atom, which imparts specific reactivity and properties. The iodine atom’s larger size and higher reactivity compared to other halogens make this compound particularly useful in certain synthetic applications and research studies.

Properties

IUPAC Name

4-iodo-2,3-dihydrofuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IO/c5-4-1-2-6-3-4/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOVXTQSBPKXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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